molecular formula C6H6O5 B1600395 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate CAS No. 91526-17-9

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate

Cat. No.: B1600395
CAS No.: 91526-17-9
M. Wt: 158.11 g/mol
InChI Key: IBKZORCVTJQMQE-UHFFFAOYSA-N
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Description

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including organic synthesis and industrial chemistry. Its molecular formula is C6H6O5, and it is known for its stability under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate typically involves the reaction of 5-methyl-2-oxo-1,3-dioxol-4-yl)methanol with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like pyridine to facilitate the esterification process. The reaction mixture is maintained at a temperature range of 0-5°C to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The raw materials are fed into the reactor at a controlled rate, and the reaction is monitored using in-line analytical techniques to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the formate ester into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the formate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the mechanisms of esterases and lipases.

Medicine

Potential applications in medicine include its use as a prodrug. The formate ester can be hydrolyzed in vivo to release the active drug, improving its bioavailability and targeting specific tissues.

Industry

In the industrial sector, this compound is used in the manufacture of polymers and resins. Its incorporation into polymer chains can enhance the material properties, such as flexibility and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Acetate
  • (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Propionate

Uniqueness

Compared to its analogs, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Formate is unique due to its formate ester group, which imparts distinct reactivity and hydrolysis properties. This makes it particularly useful in applications where controlled release of formic acid is desired.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, medicine, and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-4-5(2-9-3-7)11-6(8)10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKZORCVTJQMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242557
Record name 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91526-17-9
Record name 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91526-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Formyloxy)methyl]-5-methyl-1,3-dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxol-2-one, 4-[(formyloxy)methyl]-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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